6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
7-amino-4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOJMOQTNUNYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599301 | |
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-79-8 | |
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Determining the Solubility Profile of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
Physicochemical Characterization: The Foundation of Solubility
A thorough understanding of the physicochemical properties of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is paramount to interpreting its solubility behavior. Key parameters to consider include:
-
Chemical Structure: The presence of both hydrogen bond donors (the amino group and N-H protons) and acceptors (the carbonyl groups and nitrogen atoms), along with a fused aromatic system, suggests a molecule with complex solvation characteristics. The methyl group introduces a degree of lipophilicity.
-
pKa: The basicity of the amino group and the acidity of the dione protons will significantly influence solubility in protic solvents and buffered aqueous solutions.
-
LogP (Octanol-Water Partition Coefficient): This value provides a quantitative measure of the compound's lipophilicity and is a key predictor of its solubility in non-polar versus polar solvents.
-
Melting Point and Crystal Structure: High melting points and stable crystal lattices can indicate strong intermolecular forces that need to be overcome by the solvent, often resulting in lower solubility.
While experimental values for all these parameters for the specific title compound are not widely published, related quinoxaline structures suggest it is a crystalline solid.[1] Initial characterization of the solid form (e.g., by X-ray powder diffraction) is recommended to ensure consistency across all solubility experiments.[2]
Experimental Design: A Strategic Approach to Solvent Selection
The choice of organic solvents should be systematic and cover a range of polarities, hydrogen bonding capabilities, and functional groups. This allows for a comprehensive understanding of the solvation mechanisms at play. A recommended panel of solvents is presented in the table below.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Rationale |
| Protic | Methanol | 5.1 | Both | Probing polar interactions and hydrogen bonding. |
| Ethanol | 4.3 | Both | A common, less polar alternative to methanol. | |
| Isopropanol | 3.9 | Both | Exploring the effect of increased steric hindrance. | |
| Aprotic Polar | Acetonitrile | 5.8 | Acceptor | A polar solvent lacking hydrogen bond donating ability. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used for stock solutions.[3] | |
| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | A common solvent in organic synthesis.[4] | |
| Acetone | 5.1 | Acceptor | A moderately polar ketone. | |
| Aprotic Non-Polar | Dichloromethane | 3.1 | Neither | A common non-polar solvent. |
| Toluene | 2.4 | Neither | An aromatic, non-polar solvent. | |
| Heptane | 0.1 | Neither | A non-polar aliphatic hydrocarbon. |
The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[2][5][6] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol
Materials and Equipment:
-
6-amino-1-methylquinoxaline-2,3(1H,4H)-dione (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control[2]
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione to a series of vials. A general starting point is to add approximately 10 mg of the compound to 1 mL of each selected solvent. The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2] The system should be agitated for a sufficient duration to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[3][7]
Analytical Method Validation
A validated analytical method is essential for accurate quantification. For HPLC-UV analysis, this involves:
-
Specificity: Ensuring that there is no interference from the solvent or any impurities at the retention time of the analyte.
-
Linearity: Constructing a calibration curve by plotting the detector response versus a series of known concentrations of the compound. The curve should have a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Self-Validating System and Trustworthiness
The protocol incorporates several self-validating checks:
-
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
-
Time to Equilibrium: The preliminary time-course study ensures that the measured solubility is a true equilibrium value and not kinetically limited.
-
Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.[6]
Diagram of the Shake-Flask Workflow
Sources
Literature review of quinoxaline-2,3-dione scaffolds in medicinal chemistry
[1]
Executive Summary
The quinoxaline-2,3-dione scaffold represents a "privileged structure" in medicinal chemistry, historically pivotal in the development of non-NMDA glutamate receptor antagonists (AMPA/Kainate). While its legacy is anchored in neuroprotection (e.g., NBQX, CNQX), recent investigations (2020–2025) have repurposed this core for kinase inhibition (VEGFR-2), antimicrobial efficacy, and metabolic regulation (sPLA2 inhibitors).
This guide provides a rigorous technical analysis of the scaffold, moving beyond basic reviews to offer actionable synthetic protocols, structure-activity relationship (SAR) logic, and validated assay methodologies.
Structural Foundation & Physicochemical Properties[2][3]
Tautomerism: The Lactam-Lactim Equilibrium
The reactivity and binding affinity of quinoxaline-2,3-diones are dictated by their tautomeric state. While often drawn as the dione (dilactam), the scaffold exists in equilibrium with its hydroxy-tautomers (lactim).
-
Solid State: Predominantly exists in the amide (dione) form due to strong intermolecular hydrogen bonding (dimer formation).
-
Solution State: Solvent polarity drives the equilibrium. In polar aprotic solvents (DMSO), the dione form prevails. In basic conditions, the deprotonated dianion is formed, which is the active species for N-alkylation reactions.
Medicinal Implication: The dione motif mimics the carboxylate groups of glutamate, allowing it to bind to the Arg96 residue in the AMPA receptor ligand-binding domain.
The Solubility Challenge
A critical limitation of the unmodified scaffold is its poor aqueous solubility (often < 0.1 mg/mL), attributed to high crystal lattice energy from
-
Mitigation Strategy: Introduction of polar side chains (e.g., phosphonates, amino acids) or conversion to disodium salts (as seen with NBQX disodium) is often required for in vivo bioavailability.
Synthetic Architecture
The construction of the quinoxaline-2,3-dione core relies on the condensation of o-phenylenediamines with oxalate derivatives.[1][2][3][4] Below are the two primary methodologies, evaluated for efficiency and scalability.
Method A: The Modified Hinsberg Reaction (Classic)
-
Mechanism: Acid-catalyzed nucleophilic attack of the diamine nitrogen on the oxalate carbonyl, followed by cyclization.
-
Pros: Scalable to kilogram quantities; inexpensive reagents.
-
Cons: Long reflux times (2–12 hours); harsh acidic conditions can degrade sensitive substituents.
Method B: Microwave-Assisted Synthesis (Modern)
-
Mechanism: Rapid dielectric heating accelerates the condensation, often allowing solvent-free or aqueous-only conditions.
-
Pros: Reaction times reduced to minutes; higher yields; "Green Chemistry" compliant.
-
Cons: Scale-limited by microwave reactor size.
Visualization: Synthetic Workflow
The following diagram outlines the logic flow for selecting the appropriate synthetic route based on substrate sensitivity.
Caption: Decision matrix for synthetic route selection. Method B is preferred for high-throughput library generation.
Pharmacology & Structure-Activity Relationships (SAR)[7][8]
The Glutamate Receptor Story (AMPA/Kainate)
The quinoxaline-2,3-dione core is a bioisostere of kynurenic acid.
-
NBQX (FG9202): The benchmark antagonist. High affinity for AMPA (
nM) and Kainate receptors.[5] -
Selectivity: The presence of the quinoxaline nitrogen atoms and the 2,3-dione oxygens creates a specific electrostatic map that excludes the NMDA receptor (which requires a larger spatial separation of anionic points).
SAR Logic Map
The biological activity is strictly controlled by substitution patterns at three vectors:
-
N1/N4 Positions (The Tolerant Zone):
-
Small alkyl groups are tolerated.
-
Hydroxyl (N-OH): Significantly increases affinity (e.g., YM90K derivatives) by donating a hydrogen bond to the receptor backbone.
-
Bulky groups: Generally reduce affinity due to steric clash with the receptor binding pocket (Tyr residues).
-
-
C6/C7 Positions (The Electronic Core):
-
Electron-Withdrawing Groups (EWG): Essential for AMPA potency. The 6-nitro-7-sulfamoyl pattern (NBQX) or 6-cyano-7-nitro pattern (CNQX) optimizes the pKa of the amide protons, strengthening the interaction with Arg96.
-
Antimicrobial Shift: Replacing EWGs with lipophilic halogens or alkyls shifts activity towards antimicrobial/antifungal profiles.
-
-
C5/C8 Positions (Steric Gatekeepers):
-
Substitution here often forces the molecule out of planarity, reducing
-stacking but potentially improving solubility.[6]
-
Caption: SAR vectors for the quinoxaline-2,3-dione scaffold. C6/C7 electronics are critical for receptor subtype selectivity.
Experimental Protocols
Protocol: Synthesis of 6,7-Dinitroquinoxaline-2,3-dione
A validated protocol for a key intermediate.
Reagents:
-
4,5-Dinitro-o-phenylenediamine (10 mmol)
-
Oxalic acid dihydrate (12 mmol)
-
Hydrochloric acid (4N, 20 mL)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve oxalic acid dihydrate in 4N HCl. Heat to 80°C until clear.
-
Addition: Add the diamine in small portions over 5 minutes. Reasoning: Prevents local concentration spikes that can lead to oligomerization.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 3 hours. The solution will darken.
-
Precipitation: Cool the reaction mixture to 0°C using an ice bath. The product will precipitate as a yellow/orange solid.
-
Filtration: Filter under vacuum. Wash the cake with ice-cold water (3 x 10 mL) to remove excess acid and unreacted oxalate.
-
Purification: Recrystallize from DMF/Ethanol (1:1).
-
Validation: Check purity via TLC (Mobile phase: CHCl3:MeOH 9:1). Expected yield: 85-90%.
Protocol: FLIPR Calcium Flux Assay (AMPA Antagonism)
A high-throughput functional assay to validate antagonistic activity.
Principle: AMPA receptor activation leads to cation influx (
Workflow:
-
Cell Culture: Use HEK293 cells stably expressing GluR2 (AMPA receptor subunit). Plate at 50,000 cells/well in black-walled 96-well plates.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
-
Compound Addition: Add the quinoxaline derivative (dissolved in DMSO, diluted in HBSS buffer) to the cells. Incubate for 15 minutes.
-
Stimulation: Inject Glutamate (10
M) + Cyclothiazide (20 M). Note: Cyclothiazide is added to prevent receptor desensitization, ensuring a readable signal. -
Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Analysis: Calculate
by normalizing the fluorescence peak against a control (Glutamate only) and a blank (Buffer only).
Future Outlook: Beyond Glutamate
While the scaffold's history is neuro-centric, 2024-2025 literature indicates a shift toward oncology and infectious disease:
-
Kinase Inhibition: The planar structure intercalates well into ATP-binding pockets. Derivatives are showing promise as VEGFR-2 inhibitors for anti-angiogenic therapy.
-
PROTACs: The scaffold is being explored as a "warhead" in Proteolysis Targeting Chimeras, linked to E3 ligase ligands to degrade specific oncogenic proteins.
References
-
BenchChem. (2025).[3] Technical Support Center: Synthesis of Quinoxaline-2,3-diones - Protocols and Troubleshooting.Link[3]
-
Vani, V., et al. (2026).[1][7] Quinoxaline-2,3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship.[1][6][4][8][7] Asian Journal of Pharmaceutical Research and Development.[7] Link
-
Waseem, A. M., et al. (2025).[9][10] An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024). Results in Chemistry.[6][11][2][3][7][9][10][12] Link[9]
-
MedChemExpress. (2024). NBQX: Highly Selective AMPA Receptor Antagonist Product Monograph.Link
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Azam, F., et al. (2013). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. ResearchGate. Link
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Hello Bio. (2024). NBQX: AMPA receptor antagonist Technical Data.[13][14][15]Link
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An In-Depth Technical Guide to the Fluorescence Properties of Amino-Substituted Quinoxaline Diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of amino-substituted quinoxaline diones, a class of heterocyclic compounds with significant potential in various scientific fields. Drawing on established research, this document will delve into the structure-property relationships that govern their fluorescence, the influence of environmental factors, and the methodologies for their characterization.
Introduction: The Rising Prominence of Quinoxaline Diones
Quinoxaline derivatives, heterocyclic compounds composed of a fused benzene and pyrazine ring, have garnered considerable attention for their diverse biological activities and unique photophysical characteristics.[1][2] Among these, quinoxaline-2,3-diones are particularly noteworthy. The introduction of amino substituents to this core structure gives rise to a fascinating class of molecules with tunable fluorescence properties, making them valuable tools for researchers. These "push-pull" systems, where the amino group acts as an electron donor and the quinoxaline dione core as an electron acceptor, often exhibit strong intramolecular charge transfer (ICT) characteristics, which are central to their fluorescence behavior.[3]
This guide will explore the fundamental principles governing the fluorescence of amino-substituted quinoxaline diones, providing insights into their design, synthesis, and application as fluorescent probes and materials.
Synthetic Pathways to Amino-Substituted Quinoxaline Diones
The synthesis of the quinoxaline-2,3-dione scaffold is typically achieved through the condensation of an o-phenylenediamine with an α-dicarbonyl compound, most commonly oxalic acid or its derivatives.[1][4] This straightforward and widely used method provides a versatile entry point to the core structure.[4]
General Synthesis of the Quinoxaline-2,3-dione Core
A common and efficient method involves the direct reaction of an o-phenylenediamine with oxalic acid dihydrate.[5] This reaction can often be performed under solvent-free conditions, offering an environmentally friendly approach.[6]
Experimental Protocol: Synthesis of Quinoxaline-2,3-dione [5]
-
Combine equimolar amounts of the desired o-phenylenediamine and oxalic acid dihydrate in a mortar.
-
Add a minimal amount of water and mix thoroughly with a pestle.
-
The mixture is then subjected to microwave irradiation or conventional heating.
-
Upon completion, the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure quinoxaline-2,3-dione.
Introduction of Amino Substituents
The amino functionality can be introduced either on the starting o-phenylenediamine or through post-synthetic modification of the quinoxaline-2,3-dione core. A key method for the latter is the Buchwald-Hartwig amination reaction, which allows for the coupling of amines to the aromatic ring of the quinoxaline dione.[7]
Conceptual Workflow for Synthesis
Caption: A typical workflow for characterizing the photophysical properties.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Steady-state fluorescence measurements provide information on the excitation and emission spectra, as well as the fluorescence quantum yield (Φ_F). The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the utility of a fluorophore. [1]Time-resolved fluorescence spectroscopy is used to determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the absorption characteristics of the molecules, including the wavelength of maximum absorption (λ_abs) and the molar absorptivity. These data are essential for calculating the Stokes shift and for quantum yield determination. [7]
Applications in Research and Drug Development
The unique fluorescence properties of amino-substituted quinoxaline diones make them promising candidates for a variety of applications.
-
Fluorescent Probes for Biological Imaging: Their sensitivity to the local environment (solvatochromism) can be exploited to develop probes for sensing changes in polarity within biological systems, such as cell membranes. [8][9]* pH Sensors: The nitrogen atoms in the pyrazine ring of the quinoxaline core can be protonated, leading to significant changes in the absorption and fluorescence spectra. This property can be harnessed to create ratiometric fluorescent pH sensors. [7][10]* Materials Science: These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their tunable emission colors and good thermal stability. [3][11]* Drug Discovery: While the focus of this guide is on fluorescence properties, it is important to note that quinoxaline derivatives exhibit a broad range of biological activities, including antimicrobial, anticancer, and receptor antagonist properties. [5][12][13][14]The inherent fluorescence of these molecules can be a valuable tool for studying their mechanism of action and cellular uptake.
Conclusion and Future Outlook
Amino-substituted quinoxaline diones represent a versatile and highly tunable class of fluorophores. Their "push-pull" electronic structure gives rise to interesting photophysical properties, most notably their sensitivity to the solvent environment. By carefully designing and synthesizing new derivatives, researchers can fine-tune their fluorescence characteristics to suit specific applications.
Future research in this area will likely focus on the development of novel probes with enhanced brightness, photostability, and specificity for biological targets. The exploration of their application in advanced materials and optoelectronic devices also holds significant promise. As our understanding of the structure-property relationships of these fascinating molecules continues to grow, so too will their impact on various scientific disciplines.
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Matsumoto, S., et al. (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. MDPI. [Link]
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(n.d.). Synthesis and halochromism of new quinoxaline fluorescent dyes. ResearchGate. [Link]
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Fletcher, E. J., et al. (1993). Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. Molecular Pharmacology, 44(6), 1238-48. [Link]
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Wang, T., et al. (2018). Quinone-based fluorophores for imaging biological processes. Chemical Society Reviews, 47(1), 289-307. [Link]
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- 6. ijpda.org [ijpda.org]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione: A Versatile Intermediate in Modern Drug Discovery
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with broad pharmacological activities.[1][2] Among its derivatives, the quinoxaline-2,3(1H,4H)-dione core is particularly significant, forming the backbone of potent antagonists for ionotropic glutamate receptors.[3] This technical guide provides an in-depth analysis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione, a key intermediate poised for the development of next-generation therapeutics. We will explore its synthesis, physicochemical properties, and strategic importance as a modifiable scaffold for targeting neurodegenerative disorders, cancer, and infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
The Quinoxaline-2,3-dione Core: A Scaffold of Significance
The fusion of a benzene and a pyrazine ring to form the quinoxaline system creates a unique electronic and structural framework that is highly amenable to chemical modification.[4] This versatility has led to the discovery of quinoxaline derivatives with a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[5][6][7]
The quinoxaline-2,3-dione substitution pattern is of particular interest. This moiety is a critical pharmacophore for antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[8][9] Overstimulation of these glutamate receptors leads to excitotoxicity, a pathological process implicated in acute and chronic neurodegenerative conditions such as cerebral ischemia, epilepsy, and Alzheimer's disease.[3][10] Consequently, antagonists of these receptors are valuable therapeutic candidates. The quinoxaline-2,3-dione structure serves as the foundation for numerous potent and selective glutamate receptor antagonists.[11][12]
Our focus, 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione, incorporates three key features that make it an exceptional drug intermediate:
-
The Quinoxaline-2,3-dione Core: Provides the fundamental structure for high-affinity binding to key pharmacological targets, particularly glutamate receptors.
-
The 6-Amino Group: A versatile chemical handle that allows for a wide range of derivatization reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug properties.[13]
-
The N1-Methyl Group: This modification can influence solubility, metabolic stability, and receptor interaction compared to its unsubstituted counterpart.
Physicochemical Characteristics
Understanding the fundamental properties of an intermediate is crucial for its effective use in multi-step synthetic campaigns and for predicting the characteristics of its derivatives.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₁₀N₄O₂ | Inferred |
| Molecular Weight | 206.20 g/mol | Inferred |
| Appearance | Likely a solid at room temperature. | [13] |
| Solubility | The presence of the amino group suggests potential solubility in polar organic solvents like DMF and DMSO. The hydrochloride salt form is expected to have improved aqueous solubility. | [13][14] |
| Key Functional Groups | A primary aromatic amine (-NH₂), a tertiary amide (N-methyl), a secondary amide, and two carbonyl groups (dione). | |
| Reactivity | The 6-amino group is a primary site for nucleophilic reactions, including acylation, alkylation, and sulfonation, making it a prime location for introducing diversity. | [13] |
Synthesis and Derivatization Strategy
The strategic value of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione lies in its straightforward synthesis and its potential for diversification. The most common route involves the reduction of a nitro-group precursor.
Synthetic Workflow
The synthesis is a two-step process starting from the corresponding 6-nitro derivative. This approach is efficient and utilizes standard, well-understood chemical transformations.
Caption: Synthetic pathway for 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of the hydrochloride salt of the title compound.[14]
Protocol: Synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione (2.3 mmol, 0.5 g) in dimethylformamide (DMF, 25 mL).
-
Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the starting material, ensuring a homogeneous reaction mixture for efficient catalysis.
-
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (0.1 g) to the solution.
-
Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It provides a high surface area for the reaction to occur at atmospheric pressure.
-
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain the reaction under a hydrogen atmosphere (atmospheric pressure) with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidification: Once the reaction is complete, add 4N hydrochloric acid (1 mL) to the reaction mixture.
-
Causality: The addition of HCl protonates the newly formed amino group, converting it to the hydrochloride salt. This typically enhances the compound's stability and often improves its crystallinity and solubility in subsequent steps.
-
-
Work-up: Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of DMF.
-
Isolation: Evaporate the filtrate in vacuo to remove the solvent.
-
Purification: Stir the resulting residue with ethyl acetate. The product will precipitate out of the solution.
-
Causality: Ethyl acetate is chosen as an anti-solvent. The desired hydrochloride salt is typically insoluble in it, while organic impurities may remain dissolved, allowing for purification by precipitation.
-
-
Final Product: Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride.[14]
Pharmacological Potential and Applications
The true potential of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is realized when it is used as an intermediate to generate libraries of novel compounds. The 6-amino group is the gateway to this molecular diversity.
Neuroprotection: Targeting Glutamate Receptors
The most prominent application for quinoxaline-2,3-dione derivatives is in the field of neuroscience.[15][16] The core structure is a known antagonist of AMPA and NMDA receptors, which are pivotal in mediating excitatory neurotransmission.
-
Mechanism of Action: In pathological states like stroke or epilepsy, excessive glutamate release leads to over-activation of these receptors, causing a massive influx of Ca²⁺ ions. This triggers a cascade of neurotoxic events, leading to neuronal cell death.[3] Quinoxaline-2,3-dione derivatives competitively block the glutamate or glycine binding site on these receptors, thereby preventing this excitotoxic cascade.[11][12]
Caption: Antagonistic action on ionotropic glutamate receptors.
Derivatives of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione can be synthesized to fine-tune selectivity and potency for different subtypes of these receptors, offering potential treatments for a range of neurological diseases.[17][18]
Oncology and Antimicrobial Applications
Beyond neuroprotection, the quinoxaline scaffold has demonstrated significant promise in other therapeutic areas.[1][4]
-
Anticancer Activity: Numerous quinoxaline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[15][19] The planar aromatic structure can facilitate DNA intercalation, while other derivatives can inhibit key kinases involved in cancer cell proliferation.
-
Antimicrobial and Antiviral Activity: The nitrogen-rich heterocyclic system is a common feature in many antimicrobial agents.[2][6][20] By modifying the 6-amino group, it is possible to generate compounds with activity against bacteria, fungi, and viruses.[21][22]
Structure-Activity Relationship (SAR) and Future Directions
The 6-amino group is the key to unlocking the full potential of this intermediate. SAR studies on related quinoxaline-2,3-diones have provided valuable insights:
-
Substitutions on the Benzene Ring: The nature and position of substituents dramatically affect biological activity. For example, the introduction of nitro and halo groups can significantly increase antagonist potency at glutamate receptors.[9] The 6-amino group serves as a synthetic precursor to a wide array of other functionalities (e.g., amides, sulfonamides, ureas) that can be explored to optimize potency and selectivity.
-
Improving Physicochemical Properties: A significant challenge with some potent quinoxaline-2,3-dione antagonists is their low aqueous solubility.[8][18] The 6-amino group can be functionalized with polar moieties, such as amino acids or polyethylene glycol (PEG) chains, to enhance solubility and improve pharmacokinetic profiles.[18]
Future work should focus on:
-
Library Synthesis: Creating a diverse library of compounds by reacting 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione with a range of electrophiles (e.g., acid chlorides, sulfonyl chlorides, isocyanates).
-
Broad-Spectrum Screening: Testing these new derivatives against a panel of targets, including glutamate receptors, cancer cell lines, and microbial strains.
-
Computational Modeling: Using the synthesized library to build robust SAR models that can guide the design of future generations of even more potent and selective compounds.
Conclusion
6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is more than just a single molecule; it is a strategic platform for drug discovery. Its synthesis is well-defined, and its structure contains the essential pharmacophore for targeting critical disease pathways, particularly in neurodegeneration. The true value of this compound lies in its 6-amino group, a versatile handle that empowers medicinal chemists to systematically modify the scaffold, optimize biological activity, and tailor physicochemical properties. As the demand for novel therapeutics for complex diseases continues to grow, versatile and strategically designed intermediates like 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione will be indispensable tools in the drug development arsenal.
References
Sources
- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalajrb.com [journalajrb.com]
- 11. Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 6973-93-9: 6-amino-1,4-dihydroquinoxaline-2,3-dione [cymitquimica.com]
- 14. prepchem.com [prepchem.com]
- 15. ajprd.com [ajprd.com]
- 16. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajprd.com [ajprd.com]
- 20. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
6-amino-1-methylquinoxaline-2,3(1H,4H)-dione CAS number and chemical data
[1]
Executive Summary
6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione is a synthetic derivative of the quinoxaline-2,3-dione class.[1][2][3] While the parent compound (6-aminoquinoxaline-2,3-dione) is a well-documented intermediate, the 1-methyl derivative represents a strategic modification designed to modulate solubility and pharmacokinetic profiles.[1] This compound serves as a critical building block for non-NMDA (AMPA/Kainate) receptor antagonists and glycine-site NMDA antagonists.[1] Its primary utility lies in its dual functionality: the N-methyl group disrupts intermolecular hydrogen bonding to enhance organic solubility, while the C6-amino group provides a versatile handle for further derivatization (e.g., sulfonylation, acylation) to generate high-affinity ligands.[1]
Chemical Identity & Physiochemical Profile[1][4][5][6]
This section details the structural and physical parameters of the compound.[1][4] Note that while the parent compound (unmethylated) is commercially ubiquitous, the 1-methyl derivative is often synthesized in situ or as a specific intermediate.
| Parameter | Data | Notes |
| Compound Name | 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione | IUPAC Systematic Name |
| Parent CAS | 6973-93-9 (Unmethylated analog) | Specific CAS for 1-Me derivative is rarely indexed; often referenced by internal codes.[1][2] |
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | |
| Core Scaffold | Quinoxaline-2,3-dione | Bicyclic heteroaromatic system |
| Key Substituents | N1-Methyl, C6-Amino | N1-Me: Solubility modulator; C6-NH₂: Reactive nucleophile |
| Solubility | DMSO, DMF, Dilute Acid | Low solubility in water/ethanol due to π-stacking |
| pKa (Predicted) | ~9.5 (N4-H), ~3.5 (6-NH₃⁺) | Amphoteric nature |
| Appearance | Yellow to Brown Solid | Typical of nitro/amino-quinoxalines |
Structural Visualization
The following diagram illustrates the core pharmacophore and the strategic role of each functional group.
Figure 1: Structural Activity Relationship (SAR) map of the 6-amino-1-methylquinoxaline-2,3-dione scaffold.
Synthetic Routes & Process Chemistry
The synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is typically achieved via a robust two-step sequence: cyclization followed by reduction.[1] The 1-methyl regioselectivity is often established early in the precursor synthesis.[1]
Protocol A: Reduction of Nitro Precursor (Primary Route)
This method is preferred for its high yield and cleanliness. It utilizes 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione as the starting material.[1][2]
Step 1: Precursor Synthesis (Cyclization)
-
Reactants: N-methyl-4-nitro-1,2-phenylenediamine + Diethyl Oxalate (or Oxalic Acid).[1]
-
Conditions: Reflux in 4N HCl or high-temperature melt.
-
Mechanism: Double condensation forms the dione ring.[1] The N-methyl group directs the regiochemistry.[1]
Step 2: Nitro Group Reduction
-
Reactants: 1-Methyl-6-nitroquinoxaline-2,3(1H,4H)-dione.[1][2][5]
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Solvent: DMF (Dimethylformamide) or Methanol/DMF mixture.
-
Reducing Agent: Hydrogen gas (H₂) at atmospheric pressure (balloon) or transfer hydrogenation (Hydrazine/Formate).
Detailed Methodology (Self-Validating Protocol):
-
Dissolution: Dissolve 1.0 eq of the nitro precursor in DMF (approx. 20 volumes). Ensure complete dissolution; gentle heating (40°C) may be required.
-
Catalyst Addition: Under an inert atmosphere (N₂), carefully add 10 wt% of Pd/C (wet basis recommended to prevent ignition).
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at room temperature for 4–6 hours.
-
Validation Point: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.[1]
-
-
Work-up: Filter the catalyst through a Celite pad.
-
Isolation: Concentrate the filtrate in vacuo. Precipitate the product by adding water or diethyl ether.[1] Collect the solid by filtration.[1]
-
Purification: Recrystallization from EtOH/DMF if necessary.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from diamine precursor to final amino-dione.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be verified using the following analytical markers.
Nuclear Magnetic Resonance (NMR)[2][7][10]
-
¹H NMR (DMSO-d₆):
-
δ 11.8–12.0 ppm (s, 1H): N4-H (Broad singlet, exchangeable with D₂O).
-
δ 6.3–7.5 ppm (m, 3H): Aromatic protons (C5, C7, C8). The C5 proton typically appears as a doublet, while C7/C8 show coupling patterns characteristic of 1,2,4-substitution.[1]
-
δ 4.8–5.2 ppm (s, 2H): –NH ₂ (Broad, exchangeable).
-
δ 3.4–3.6 ppm (s, 3H): N1-CH ₃ (Distinct singlet, diagnostic for methylation).
-
Mass Spectrometry (MS)
Biological Context & Applications[1][3][4][6][7][10][12][13]
Glutamate Receptor Antagonism
The quinoxaline-2,3-dione scaffold is a "privileged structure" for antagonizing ionotropic glutamate receptors.[1]
-
Mechanism: The dione moiety mimics the glutamate/glycine agonist, binding to the polar pocket of the receptor.[1]
-
Role of 6-Amino: The amino group at position 6 allows for the attachment of electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) or lipophilic tails.[1] Derivatization at this position (e.g., to form 6-sulfonamides like NBQX) drastically increases affinity for AMPA receptors over NMDA receptors.[1]
-
Role of 1-Methyl: Methylation at N1 often improves blood-brain barrier (BBB) permeability compared to the unsubstituted parent, although it may slightly reduce receptor affinity due to steric clashes in the glycine binding site of NMDA receptors.[1] However, for AMPA antagonists, N1-alkylation is a common strategy to optimize physicochemical properties.[1]
Fluorescent Probes
Quinoxaline derivatives possess inherent fluorescence.[1] The 6-amino-1-methyl variant serves as a "turn-on" sensing platform.[1]
-
Schiff Base Formation: Reaction of the 6-amino group with aldehydes creates conjugated systems used for detecting metal ions (e.g., Cu²⁺, Zn²⁺) or specific biological analytes.
Safety & Handling (MSDS Highlights)
References
-
Synthesis and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. (2012). Overview of quinoxaline synthesis and pharmacological profiles.
-
6-Aminoquinoxaline-2,3(1H,4H)-dione (Parent Compound Data). PubChem. (Accessed 2026).[6] Chemical and physical property database for the scaffold.
-
Synthesis of 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride. PrepChem. (n.d.).[1] Specific protocol for the hydrogenation of the nitro precursor.
-
Quinoxaline-2,3-dione compounds and pharmaceutical preparations. Google Patents (DK164317B). (1992).[1] Patent describing the synthesis and utility of N-substituted quinoxaline-diones as glutamate antagonists.[1]
Sources
- 1. CAS 6973-93-9: 6-amino-1,4-dihydroquinoxaline-2,3-dione [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. DK164317B - Quinoxaline-2,3-dione compounds, process for preparing them, and pharmaceutical preparations which comprise the compounds - Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Structure-activity relationship (SAR) studies involving 6-amino quinoxalines
Executive Summary
The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, recognized for its bioisosteric similarity to purines and pteridines. While the C2 and C3 positions have historically dominated intellectual property landscapes, the 6-amino quinoxaline motif has emerged as a critical vector for achieving kinase selectivity (e.g., PI3K, VEGFR, CDK2) and overcoming multi-drug resistance (MDR).
This guide moves beyond basic synthesis to analyze the Structure-Activity Relationship (SAR) of 6-amino derivatives. It provides a self-validating framework for researchers to design high-affinity inhibitors by exploiting the electronic distinctiveness of the C6 position.
The Pharmacophore: Why Position 6?
The quinoxaline ring system is electron-deficient due to the two nitrogen atoms (N1, N4). However, the benzo-fused ring (positions 5–8) retains significant aromatic character.
-
Electronic Vector: The C6 position is para to N1. An amino group at C6 acts as a strong electron-donating group (EDG), pushing electron density back into the pyrazine ring via resonance. This modulates the basicity of N1, affecting hydrogen bond acceptance in the ATP-binding pocket of kinases.
-
Solvent Exposure: In many kinase crystal structures (e.g., VEGFR-2), substituents at C2/C3 bury themselves in the hydrophobic pocket, while the C6 vector often points toward the solvent-exposed ribose-binding region. This makes the 6-amino group the ideal "handle" for solubilizing groups or specific H-bond donors (ureas/amides) to interact with Asp/Glu residues at the pocket entrance.
Visualization: The Core Scaffold
Figure 1: Pharmacophore dissection of the 6-amino quinoxaline scaffold highlighting functional vectors.
Synthetic Strategies: Accessing the Core
To explore the SAR, one must first access the scaffold. Two primary routes exist: the Classical Condensation (robust, scalable) and the Modern SNAr (rapid, diverse).
Route A: Classical Condensation & Reduction
This is the industry standard for generating the 6-amino core from 4-nitro-1,2-phenylenediamine.
-
Condensation: 4-nitro-1,2-phenylenediamine + 1,2-dicarbonyl (e.g., glyoxal, benzil) → 6-nitroquinoxaline.
-
Reduction: 6-nitroquinoxaline + SnCl₂/HCl or H₂/Pd-C → 6-aminoquinoxaline .
-
Derivatization: Reaction with isocyanates (ureas), acid chlorides (amides), or sulfonyl chlorides.
Route B: Microwave-Assisted SNAr
Used when the 6-amino group needs to be a secondary amine or part of a heterocycle (e.g., morpholine).
-
Precursor: 6-fluoroquinoxaline (electron-deficient ring).
-
Displacement: React with amine nucleophile under microwave irradiation.
-
Yield: High yields (88-97%) for cyclic amines; lower for sterically hindered amines.
Visualization: Synthetic Workflow
Figure 2: Decision matrix for synthetic pathways based on the desired amine substitution.
SAR Deep Dive: Tuning for Potency
The SAR of 6-amino quinoxalines is best understood by dividing the molecule into three zones.
Zone 1: The C2/C3 "Head" (Hydrophobic Anchor)
-
Function: Anchors the molecule in the hydrophobic pocket of the kinase.
-
SAR Insight:
-
Unsubstituted (H, H): Generally poor activity due to lack of hydrophobic surface area.
-
Symmetric Aryl (Ph, Ph): Increases potency but lowers water solubility.
-
Heteroaryl (Furan-2-yl): The "Sweet Spot." Bis-furan substitutions at C2/C3 significantly enhance cytotoxicity (IC50 < 3 µM) compared to phenyl analogs. The oxygen in the furan ring may offer auxiliary H-bonding interactions.
-
Zone 2: The C6-Amino "Tail" (The Linker)
This is the critical determinant of selectivity. The free amine (-NH2) is rarely the optimal drug candidate due to metabolic instability (N-acetylation).
-
Ureas (-NH-CO-NH-R): Highest Potency. Converting the 6-amino group into a urea moiety creates a "DD" (Donor-Donor) or "DDA" motif that can engage the sugar-pocket residues (e.g., Glu/Asp).
-
Example: 1,3-bis(furan-2-yl)quinoxaline-6-urea derivatives have shown potent apoptosis induction via Caspase 3/7 activation [1].
-
-
Amides (-NH-CO-R): Moderate potency.[1] Often used to introduce solubilizing groups (e.g., piperazine tails).
-
Sulfonamides (-NH-SO2-R): generally lower activity in anticancer screens compared to ureas. The geometry of the sulfonyl group often clashes with the narrow channel leading to the solvent front [1].
Zone 3: Electronic Tuning
-
Electron Withdrawing Groups (EWGs) on the Benzo Ring: Placing an EWG (e.g., -NO2, -CF3) adjacent to the amine often kills activity by reducing the nucleophilicity of the N1/N4 hinge binders.
-
Electron Donating Groups (EDGs): Enhance the H-bond acceptor capability of the pyrazine nitrogens.
Data Summary: Impact of C6 Derivatization[1][3]
| Compound Class | C2/C3 Substituent | C6 Substituent | Primary Target | Activity (IC50) | Insight |
| Type I | Furan-2-yl | Free Amine (-NH2) | General | > 20 µM | Metabolic liability; weak binding. |
| Type II | Furan-2-yl | Phenyl Urea | Cancer (A549) | 2.5 µM | Urea motif drives H-bonding network [1]. |
| Type III | Phenyl | Tolyl-Sulfonamide | Cancer (A549) | > 50 µM | Sulfonamide geometry is unfavorable. |
| Type IV | H | Aryl-Schiff Base | Antimicrobial | 12 µM | Planarity aids DNA intercalation [2]. |
Experimental Protocols
Protocol A: Synthesis of Quinoxaline-6-Urea Derivatives
Rationale: Ureas represent the high-potency class for this scaffold.
-
Starting Material: Dissolve 1.0 equiv of 2,3-disubstituted-6-aminoquinoxaline in anhydrous THF.
-
Activation: Add 1.2 equiv of the appropriate isocyanate (e.g., phenyl isocyanate) dropwise at 0°C.
-
Catalysis: Add 0.1 equiv of triethylamine (TEA) if the reaction is sluggish.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: The urea product often precipitates. Filter the solid and wash with cold diethyl ether.
-
Purification: Recrystallize from ethanol/DMF. Do not use column chromatography if possible, as ureas can streak or degrade on silica.
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Rationale: Direct measurement of enzymatic inhibition is superior to phenotypic MTT assays for SAR validation.
-
Preparation: Prepare 10 mM stocks of quinoxaline derivatives in 100% DMSO.
-
Dilution: Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation:
-
Add 2 µL compound to 384-well white plate.
-
Add 4 µL enzyme (e.g., VEGFR2, PI3Kα). Incubate 15 min at RT.
-
Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.
-
Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC50.
References
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Source: National Institutes of Health (PMC) [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI (Molecules) [Link]
-
Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. Source: PubMed [Link]
-
Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Source: MDPI (Molecules) [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
Here is the technical support center for the synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione.
Welcome to the dedicated technical support guide for the synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The guidance herein is based on established chemical principles and validated methodologies to ensure reproducibility and success in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione.
Q1: What is the most reliable method for synthesizing 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione?
The most efficient and widely reported method is the catalytic hydrogenation of its nitro precursor, 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione.[1] This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This approach is favored due to its high selectivity and excellent yield, often approaching quantitative conversion under optimized conditions.[1]
Q2: Why is the final product often isolated as a hydrochloride salt?
Isolating the product as a hydrochloride salt serves several critical functions. The amino group in the final product is basic and can react with atmospheric carbon dioxide or be susceptible to slow oxidation. Conversion to the hydrochloride salt by adding hydrochloric acid protonates this amino group, forming a stable ammonium salt.[1] This salt form generally exhibits higher crystallinity, which simplifies isolation and purification by precipitation, and enhances the long-term stability of the compound.
Q3: What are the most critical parameters to control during the catalytic hydrogenation process?
Success in catalytic hydrogenation hinges on three key areas:
-
Catalyst Activity: The quality, age, and handling of the Pd/C catalyst are paramount. Use a fresh, high-quality catalyst and ensure it is not exposed to atmospheric poisons.
-
Hydrogen Atmosphere: The reaction system must be completely purged of air (oxygen can deactivate the catalyst) and maintained under a positive pressure of hydrogen. While atmospheric pressure is often sufficient, ensuring a leak-free system is crucial for reaction kinetics.[1]
-
Solvent Purity: The choice of solvent, typically dimethylformamide (DMF), must be of high purity.[1] Trace impurities, particularly sulfur-containing compounds or water, can act as catalyst poisons, drastically reducing or completely halting the reaction.
Section 2: Troubleshooting Guide for Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Conversion of the Starting Nitro Compound
You observe from TLC or LC-MS analysis that a significant amount of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione remains, even after the expected reaction time.
-
Possible Cause A: Inactive Catalyst
-
Causality: The palladium catalyst is the heart of the reaction, providing the active surface for hydrogen activation. If the catalyst is old, has been improperly stored, or was purchased from an unreliable source, its activity may be compromised. The catalyst is heterogeneous, meaning the reaction occurs on its surface; any deactivation of this surface will stop the synthesis.
-
Solution:
-
Always use a fresh batch of 5% or 10% Pd/C from a reputable supplier.
-
For a stalled reaction, carefully (in an inert atmosphere) add a fresh portion of the catalyst.
-
Ensure the catalyst is handled as a slurry under solvent and never allowed to dry in the air, as it can be pyrophoric and will be deactivated by oxygen.
-
-
-
Possible Cause B: Insufficient Hydrogen Supply
-
Causality: Hydrogen is a primary reactant. If the reaction vessel has a leak or if the hydrogen source is depleted, the reaction will stop once the available hydrogen is consumed.
-
Solution:
-
Before starting, ensure all joints and connections in your hydrogenation apparatus are secure.
-
Use a hydrogen-filled balloon or a regulated supply to maintain a slight positive pressure throughout the reaction.
-
Thoroughly purge the reaction flask with an inert gas (like nitrogen or argon) first, followed by several vacuum/hydrogen backfill cycles to completely remove oxygen.
-
-
Problem 2: Full Conversion Achieved, but Low Isolated Yield
Analysis shows the reaction went to completion, but the mass of the final, isolated product is significantly lower than theoretically expected.
-
Possible Cause A: Product Loss During Workup and Precipitation
-
Causality: The product, as its hydrochloride salt, is precipitated from the reaction mixture by adding an anti-solvent (e.g., ethyl acetate).[1] The yield depends on the difference in solubility of the salt in the solvent/anti-solvent mixture. If too little anti-solvent is used, or if the product has some solubility in the final mixture, a significant portion will remain in the filtrate.
-
Solution:
-
After filtering the catalyst, concentrate the DMF solution in vacuo to a smaller volume before adding the anti-solvent. This increases the product concentration.
-
Add the anti-solvent (ethyl acetate) slowly while stirring. Add a sufficient volume (e.g., 10-20 times the volume of the concentrated DMF).
-
Once precipitation is complete, cool the mixture in an ice bath for at least 30-60 minutes to maximize recovery by further decreasing the product's solubility.
-
-
-
Possible Cause B: Incorrect pH for Salt Formation
-
Causality: The hydrochloride salt precipitates effectively only when the amino group is fully protonated. If insufficient hydrochloric acid is added, some of the product will remain as the more soluble free base.
-
Solution:
-
Ensure the addition of a slight excess of concentrated HCl or a 4N solution in a solvent like dioxane.[1]
-
After acid addition, check the pH of the mixture with a wetted pH strip to ensure it is strongly acidic (pH 1-2) before proceeding with precipitation.
-
-
Problem 3: Final Product is Impure
The isolated product shows the presence of starting material or unknown side products in its NMR or LC-MS spectrum.
-
Possible Cause A: Impure Starting Material
-
Causality: The quality of the final product is directly dependent on the purity of the starting materials. Impurities in the 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione will carry through the reaction or potentially interfere with it.
-
Solution:
-
Analyze the starting nitro compound by NMR and LC-MS before use.
-
If impurities are detected, purify the starting material by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid).
-
-
-
Possible Cause B: Incomplete Reaction
-
Causality: The reaction may have been stopped prematurely before all the starting material was consumed.
-
Solution:
-
Monitor the reaction progress using a reliable method like TLC or LC-MS.
-
Allow the reaction to proceed until the starting material spot/peak is no longer visible. If the reaction stalls, refer to Troubleshooting Problem 1.
-
-
Section 3: Optimized Experimental Protocol
This protocol is a self-validating system for the synthesis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride, adapted from established literature.[1]
Reagents and Equipment:
-
1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Anhydrous Dimethylformamide (DMF)
-
4N Hydrochloric Acid (in dioxane or aqueous)
-
Ethyl Acetate
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen gas supply (balloon or cylinder with regulator)
-
Vacuum line and inert gas (N₂ or Ar) supply
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
Procedure:
-
Reaction Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione (e.g., 1.0 g, 4.52 mmol).
-
Catalyst Addition: In the flask, add 5% Pd/C (e.g., 0.2 g, 20% w/w).
-
Solvent Addition: Add anhydrous DMF (e.g., 45 mL) to the flask.
-
Atmosphere Purge: Seal the flask, and with vigorous stirring, purge the system by applying a vacuum and backfilling with an inert gas (N₂ or Ar) three times.
-
Hydrogenation: Following the inert gas purge, perform three vacuum/hydrogen backfill cycles. Leave the flask under a positive pressure of hydrogen (a balloon is sufficient).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 3-6 hours. Monitor progress by taking small aliquots, filtering through a syringe filter, and analyzing by TLC or LC-MS.
-
Catalyst Removal: Once the reaction is complete, purge the flask with inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of DMF to recover any residual product.
-
Salt Formation: To the combined filtrate, add 4N HCl (e.g., 2.3 mL, ~2 eq.) while stirring.
-
Product Isolation: Concentrate the solution in vacuo to approximately one-third of its original volume.
-
Precipitation: Slowly add ethyl acetate (~100 mL) to the stirred solution. A precipitate should form.
-
Crystallization: Continue stirring for 30 minutes, then cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash the solid with a small amount of cold ethyl acetate, and dry under high vacuum to yield 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione hydrochloride as a solid. The reported yield for this procedure is typically very high.[1]
Section 4: Data Summary and Visualizations
Table 1: Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Expert Notes |
| Substrate Purity | >98% | Essential for clean reaction and high yield. Purify by recrystallization if necessary. |
| Solvent | Anhydrous DMF | High boiling point and good substrate solubility. Must be anhydrous to prevent catalyst poisoning. |
| Catalyst | 5% Pd/C (50% wet) | Standard catalyst for nitro group reduction. The wet form is safer to handle. |
| Catalyst Loading | 10-20% (w/w) of substrate | Higher loading can increase reaction rate but also cost. 20% is robust for this synthesis.[1] |
| H₂ Pressure | Atmospheric | Sufficient for this transformation; higher pressures are generally not required and increase equipment complexity. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently without heating. |
| Reaction Time | 3-6 hours | Monitor by TLC/LC-MS to confirm completion. |
Diagrams
Caption: Synthetic pathway from the nitro precursor to the final amino product.
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Molbase. (n.d.). Synthesis of 6-amino-1-methyl-quinoxaline-2,3 (1H,4H)-dione hydrochloride. Retrieved from [Link]
-
El-Sayed, M. A. A., & Abdel-Aziz, M. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 6(11), 1039-1104. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinediones. Retrieved from [Link]
-
Mahmood, A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18, 2969–2986. Retrieved from [Link]
-
Gaikwad, S., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 10-15. Retrieved from [Link]
-
Sridhar, G., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 82(2), 295–311. Retrieved from [Link]
-
Li, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Molecules, 27(8), 2445. Retrieved from [Link]
Sources
Minimizing side reactions during 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione synthesis
Technical Support Center: Quinoxaline Scaffold Optimization Subject: Troubleshooting 6-Amino-1-Methylquinoxaline-2,3(1H,4H)-dione Synthesis Ticket ID: QNX-SYN-006 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Precision Challenge
You are likely synthesizing 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione as a precursor for AMPA/Kainate receptor antagonists (e.g., NBQX analogs) or glycine site antagonists.
The synthesis of this molecule presents a classic "heterocyclic minefield." The core challenge lies in the amphoteric nature of the quinoxaline-2,3-dione ring . The presence of the electron-withdrawing nitro group (at the precursor stage) creates significant acidity differences between the N1 and N4 protons, yet both remain nucleophilic under basic conditions.
This guide addresses the three most common failure modes reported by our users:
-
Regio-scrambling during methylation (N1 vs. N4 vs. O-alkylation).
-
Incomplete Reduction leading to toxic hydroxylamine intermediates.
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Solubility-driven yield loss during workup.
Module 1: The Methylation Crisis (Regioselectivity)
User Issue: "I am getting a mixture of mono-methyl, di-methyl, and O-alkylated products. I specifically need the 1-methyl isomer."
The Mechanistic Root Cause
The precursor, 6-nitroquinoxaline-2,3-dione , has two potentially reactive nitrogens.
-
N1 Position: Located para to the 6-nitro group. The electron-withdrawing effect of the nitro group makes the N1-H proton significantly more acidic (
) than the N4-H proton. -
N4 Position: Located meta to the nitro group. Less acidic, but still nucleophilic once deprotonated.
The Trap: If you use a strong base (e.g., NaH) in excess, you deprotonate both nitrogens, leading to 1,4-dimethylation. If you use a "hard" electrophile (e.g., MeI) in a polar aprotic solvent without strict stoichiometric control, you risk O-alkylation (lactim ether formation) due to the ambident nature of the amidate anion.
Troubleshooting Protocol: The "Soft" Methylation Strategy
To exclusively target N1, you must exploit its higher acidity.
Step-by-Step Optimization:
-
Base Selection: Switch from NaH or NaOH to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are mild enough to deprotonate N1 (the more acidic site) but slow to deprotonate N4.
-
Stoichiometry: Use exactly 1.05 equivalents of the methylating agent. Excess leads to N4 methylation.
-
Solvent System: Use anhydrous DMF . Avoid acetone (often leads to aldol side reactions with the base) or alcohols (which can interfere with the transition state).
-
Temperature: Run the reaction at 0°C to Room Temperature . Heating promotes N4 methylation and O-alkylation.
Diagnostic Table: Impurity Profiling
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
|---|---|---|
| M+14 mass shift (Dimethyl) | Over-alkylation (N1, N4) | Reduce MeI to 1.0 equiv; switch to milder base (K₂CO₃). |
| Product is an Oil / Low MP | O-Alkylation (Lactim Ether) | Change solvent to DMF (promotes N-alkylation); lower temp. |
| M+0 (Starting Material) | Incomplete Reaction | N1 is poorly nucleophilic due to -NO₂. Add catalytic KI (Finkelstein) or 18-crown-6. |
Module 2: Reduction Integrity (Nitro to Amino)
User Issue: "My product turns brown/black upon filtration, or LCMS shows a mass of M-16 or M-2."
The Mechanistic Root Cause
Reducing the 6-nitro group to the 6-amino group in the presence of the dione system is delicate.
-
Hydroxylamine Intermediate (R-NHOH): Often stable enough to survive mild reduction but oxidizes in air to nitroso/azoxy species (brown tars).
-
Over-Reduction: High pressure hydrogenation can reduce the pyrazine ring double bond (1,2,3,4-tetrahydroquinoxaline formation).
Troubleshooting Protocol: Controlled Hydrogenation
Recommended Method: Pd/C with Ammonium Formate (Transfer Hydrogenation) Direct H₂ gas can be too aggressive or dangerous. Transfer hydrogenation offers better kinetic control.
-
Catalyst: 10% Pd/C (50% water wet). Dry catalyst risks ignition with methanol.
-
Hydrogen Source: Ammonium Formate (5-10 equivalents).
-
Solvent: Methanol/THF (1:1). The dione is poorly soluble in pure MeOH; THF aids solubility.
-
Procedure:
-
Suspend 1-methyl-6-nitroquinoxaline-2,3-dione in solvent.
-
Add Pd/C under Argon.
-
Add Ammonium Formate. Heat to mild reflux (60°C).
-
Endpoint: Reaction is usually done in 1-2 hours. Monitor for disappearance of the yellow nitro color.
-
Critical Workup Step (Preventing Oxidation): Do not evaporate to dryness immediately. Filter the catalyst while the solution is warm. Add dilute HCl immediately to the filtrate to form the 6-amino hydrochloride salt . The salt is significantly more stable to air oxidation than the free base.
Module 3: Visualizing the Pathway & Logic
Pathway Analysis: Divergence Points
Caption: Figure 1. Synthetic pathway highlighting critical divergence points where regioselectivity and oxidation state control are lost.
FAQ: Rapid Fire Troubleshooting
Q1: Why is my yield for the cyclization (Step 1) so low (<40%)? A: Water is your enemy here. The reaction with diethyl oxalate is reversible.
-
Fix: Use a Dean-Stark trap if refluxing in toluene/xylene to remove water azeotropically. Alternatively, use neat diethyl oxalate in excess as both solvent and reagent, then distill off the excess.
Q2: Can I methylate the diamine before cyclization to avoid the regio-issue? A: Yes, but it introduces a new problem.
-
Route: Methylating 4-nitro-1,2-phenylenediamine usually occurs at the meta-amino group (N2) because the para-amino (N1) is deactivated by the nitro group.
-
Result: Cyclization of N2-methyl-4-nitro-1,2-phenylenediamine yields 4-methyl -6-nitroquinoxaline-2,3-dione, which is the wrong isomer for most NBQX-like antagonists. Stick to methylating the dione unless you have a specific N1-selective protection strategy.
Q3: How do I purify the final amino compound? It's insoluble in everything. A: Quinoxaline diones are notoriously insoluble due to intermolecular H-bonding (acting like DNA base pairs).
-
Fix: Do not try to column the free base. Isolate as the Hydrochloride or Hydrobromide salt . These salts are soluble in water/methanol mixtures. If you must purify the free base, dissolve it in 1M NaOH (forms the soluble sodium salt), filter impurities, and re-precipitate carefully with acetic acid.
References
-
McQuaid, L. A., et al. (1992). Synthesis and Excitatory Amino Acid Pharmacology of a Series of 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione Derivatives. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalinediones.[1][2][3][4]
-
Cheung, J., et al. (2010). Regioselective N-Methylation of Heterocycles.[5] Tetrahedron Letters.[6] (General principles of lactim/lactam alkylation).
-
Baashen, M. (2018).[4] Synthesis and Chemical Reactivity of Quinoxaline-2,3-dione. Asian Journal of Pharmaceutical Research and Development.
Sources
Recrystallization solvents for high-purity 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
Technical Support Center: High-Purity Crystallization of 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione
Module 1: Solvent Selection Logic & Solubility Profile
The Core Challenge: 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione is a "brick dust" molecule.[1] Its high melting point (>300°C) and strong intermolecular hydrogen bonding (amide/imide motifs) make it sparingly soluble in common organic solvents like dichloromethane, ethyl acetate, or cold ethanol.
To achieve high purity (>99% for HPLC standards), you must utilize a Dipolar Aprotic / Protic Anti-Solvent system. The goal is to break the intermolecular H-bonds at high temperature without degrading the sensitive amino group.[1]
Solvent System Matrix
| Solvent System | Role | Application Context | Pros | Cons |
| DMF / Water | Primary | General purification of crude material.[1] | Excellent recovery yield; removes inorganic salts. | High boiling point of DMF requires thorough drying. |
| DMSO / Ethanol | Secondary | Removal of highly polar organic impurities. | Highest solubilizing power. | DMSO is notoriously difficult to remove completely. |
| Glacial Acetic Acid | Specialist | Removal of oxidative colored impurities. | Protonates the amine, breaking crystal lattice. | Risk of acetylation if heated too long/high. |
| 2M HCl / NH₄OH | Acid-Base | Chemical purification (Reprecipitation).[1] | Best for removing non-basic isomers. | Forms amorphous solid; requires annealing. |
Module 2: Standard Operating Procedures (SOPs)
Protocol A: The DMF/Water Displacement (Recommended)
Best for: Routine purification of crude reduction products (e.g., from nitro-precursor hydrogenation).[1]
-
Dissolution: Suspend crude 6-amino-1-methylquinoxaline-2,3-dione in DMF (Dimethylformamide) at a ratio of 20 mL per gram.
-
Heating: Heat the mixture to 90–100°C . Do not exceed 110°C to prevent thermal decomposition of the amino group.
-
Filtration (Critical): While maintaining 90°C, filter the solution through a sintered glass funnel (or Celite pad) to remove inorganic residues (e.g., Pd/C catalyst, salts).
-
Precipitation:
-
Maintain the filtrate at 80°C.
-
Slowly add hot deionized water (80°C) dropwise.
-
Stop point: When a persistent turbidity (cloudiness) is observed.[1]
-
-
Crystallization: Allow the mixture to cool to room temperature undisturbed over 4–6 hours. Then, chill to 0–4°C for 2 hours.
-
Isolation: Filter the yellow/tan crystals. Wash with cold Ethanol (to remove DMF) followed by Diethyl Ether.[1]
-
Drying: Vacuum dry at 60°C for 12 hours.
Protocol B: Acid-Base Reprecipitation
Best for: Removing non-basic impurities or when the material is too colored (grey/brown).[1]
-
Suspend the solid in 2M HCl (15 mL/g).
-
Heat to 60°C until fully dissolved (forms the hydrochloride salt).
-
Add Activated Carbon (10 wt%) and stir for 30 minutes. Filter hot.
-
Cool filtrate to room temperature.
-
Slowly adjust pH to 7–8 using 10% aqueous Ammonia (NH₄OH) .
-
The free base will precipitate as a fine powder. Note: This often yields an amorphous solid. To crystallize, reflux this wet solid in Ethanol for 1 hour, then cool.
Module 3: Troubleshooting Guide (Q&A)
Q1: My product is oiling out instead of crystallizing. What happened?
-
Cause: You likely added the anti-solvent (Water) too quickly or the solution was too concentrated.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure DMF to lower the saturation. Cool the solution much slower (wrap the flask in foil/towel to insulate).
Q2: The crystals are retaining a persistent grey color.
-
Cause: This is often due to trace oxidation of the amino group or residual Palladium (if H2/Pd was used).
-
Fix: Use Protocol B (Acid-Base) with activated carbon.[1] Alternatively, recrystallize from Glacial Acetic Acid , which is excellent at sequestering metal traces and oxidative byproducts.
Q3: I cannot remove the residual DMF/DMSO from my crystals.
-
Cause: High boiling point solvents get trapped in the lattice.
-
Fix: Do not dry directly from DMF. Perform a "solvent exchange" wash. Wash the filter cake copiously with warm Ethanol (which is miscible with DMF but doesn't dissolve the product well) before the final vacuum drying.
Q4: The melting point is lower than reported (>300°C).
-
Cause: Presence of the 7-amino regioisomer or unreduced 6-nitro precursor.[1]
-
Fix: Check HPLC purity. If the nitro-precursor is present (>0.5%), you must re-subject the material to hydrogenation. Recrystallization is inefficient at separating the nitro-compound from the amino-compound due to similar solubility profiles.[1]
Module 4: Decision Logic Visualization
Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material characteristics.[1]
References
-
PrepChem. (n.d.). Synthesis of 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride. Retrieved from [Link]
- Google Patents. (1989). DK164317B - Quinoxaline-2,3-dione compounds, process for preparing them.
-
National Institutes of Health (NIH). (2010). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists. Retrieved from [Link]
-
Google Patents. (2013). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.[1] Retrieved from
Sources
Technical Support Center: Stability of 6-Amino-1-Methylquinoxaline-2,3(1H,4H)-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. As your Senior Application Scientist, I've designed this resource to be a practical and scientifically grounded tool for your experimental work.
I. Understanding the Stability of 6-Amino-1-Methylquinoxaline-2,3(1H,4H)-dione in Acidic Environments
6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound with a quinoxaline-dione core. The stability of this molecule in acidic conditions is a critical parameter in various experimental and developmental settings, from chemical synthesis to pharmaceutical formulation. The presence of amide-like functionalities within the quinoxaline-dione ring system, an amino group, and an N-methyl substituent, dictates its behavior in the presence of acid.
The primary concern under acidic conditions is the potential for hydrolysis of the amide bonds within the heterocyclic ring, which could lead to ring-opening and the formation of degradation products. The amino group may also be protonated in acidic media, which can influence the electron density of the aromatic system and potentially affect the overall stability of the molecule.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione under acidic conditions?
A1: The stability of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione in acidic media is primarily influenced by:
-
pH: The concentration of hydronium ions is a direct catalyst for hydrolysis. Lower pH values will generally accelerate degradation.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation.
-
Acid Type: While strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly used in forced degradation studies, the nature of the counter-ion could potentially play a minor role.[1]
-
Co-solvents: The presence of organic co-solvents, often used to dissolve poorly soluble compounds, can influence the polarity of the medium and thereby affect reaction rates.
Q2: What are the likely degradation pathways for this molecule in an acidic medium?
A2: Based on the structure, the most probable degradation pathway is acid-catalyzed hydrolysis of the amide bonds within the quinoxaline-dione ring. This could lead to the opening of the heterocyclic ring to form various intermediates and final degradation products. It is also possible that the exocyclic amino group could undergo reactions under harsh acidic conditions, although hydrolysis of the ring is generally considered the more likely primary degradation route for quinoxalinones.
Q3: How can I monitor the degradation of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione during my experiment?
A3: The most common and effective technique for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection.[2][3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. This allows for the quantification of the remaining parent compound and the detection of any new peaks corresponding to degradants over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of the degradation products.[4]
Q4: What is a "forced degradation" study and why is it important?
A4: A forced degradation study, also known as stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to accelerate its degradation.[5] This is a critical component of pharmaceutical development as it helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods.[1]
-
Understand the intrinsic stability of the molecule.
According to ICH guidelines, forced degradation studies typically aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6]
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under initial acidic conditions. | The compound is highly stable under the tested conditions. The conditions are not stressful enough. | Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), increase the temperature (e.g., to 50-70 °C), or extend the duration of the study.[1] |
| Complete degradation of the compound in a very short time. | The acidic conditions are too harsh. | Reduce the acid concentration, lower the temperature, or take more frequent time points at the beginning of the study to capture the degradation kinetics. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. Degradation products may be co-eluting with the parent peak or with each other. | Re-evaluate and optimize the HPLC method parameters, including the mobile phase composition, gradient, column type, and temperature. |
| Mass balance in the HPLC analysis is less than 90%. | Some degradation products may not be UV active at the chosen wavelength, or they may be precipitating out of solution or are volatile. | Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. Analyze the sample for any precipitates. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if non-chromophoric degradants are suspected. |
| Inconsistent or irreproducible degradation results. | Variability in experimental parameters such as temperature, acid concentration, or sample preparation. | Ensure precise control over all experimental parameters. Use calibrated equipment and prepare fresh solutions for each experiment. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol provides a general framework for conducting a forced degradation study of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione. It is essential to adapt the specific conditions based on the observed stability of the compound.
1. Materials and Reagents:
-
6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
-
Hydrochloric Acid (HCl), 1 N and 0.1 N solutions
-
Sodium Hydroxide (NaOH), for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or PDA detector
-
pH meter
2. Procedure:
-
Sample Preparation: Prepare a stock solution of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Prepare a parallel sample with 1 N HCl.
-
Prepare a control sample with deionized water instead of acid.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 40 °C, 60 °C, or 80 °C).
-
Protect the samples from light to avoid photolytic degradation.
-
-
Time Points:
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Quenching:
-
Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
7. Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Analyze the chromatograms for the formation of degradation products.
-
If using a PDA detector, examine the UV spectra of the new peaks to aid in their characterization.
V. Visualization of Key Concepts
Chemical Structure and Potential Degradation
Experimental Workflow for Stability Study
VI. References
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]
-
C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. (2022, January 11). Macroheterocycles. Retrieved from [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. (2026, February 4). ACS Publications. Retrieved from [Link]
-
Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide with sulphuric acid. (n.d.). RSC Publishing. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Assay and Stability Testing. (n.d.). Kinam Park. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved from [Link]
-
Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2/,3/-Dihydroxypropyl). (n.d.). J-STAGE. Retrieved from [Link]
-
The proposed acid-catalyzed degradation reaction of the central methylated oxazoline ring of 1, turning 1 into 2 via intermediates 1a to 1e. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023, June 27). MDPI. Retrieved from [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC. Retrieved from [Link]
-
Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024, February 28). PubMed. Retrieved from [Link]
-
Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. (n.d.). PubMed. Retrieved from [Link]
-
Visible-light-mediated C–S bond activation in cysteine derivatives with quinoxalinones for the synthesis of heteroaryl amino acids. (n.d.). RSC Publishing. Retrieved from [Link]
-
Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. (2006, August 22). ElectronicsAndBooks. Retrieved from [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. kinampark.com [kinampark.com]
- 3. sepscience.com [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
Executive Summary & Scientific Context
The analysis of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione (hereafter referred to as 6-AMQD ) presents a distinct set of chromatographic challenges. As a core scaffold in the synthesis of AMPA receptor antagonists and chemiluminescent agents, its purity is critical. However, the molecule possesses an amphoteric nature : the basic primary amine at position 6 and the polar, electron-deficient quinoxaline-dione ring system create a "push-pull" electronic environment.
Standard C18 methods often fail to retain this polar scaffold adequately or suffer from severe peak tailing due to secondary silanol interactions with the amine. This guide objectively compares a traditional Alkyl-C18 approach against a Pentafluorophenyl (PFP) stationary phase.
Key Finding: While C18 provides adequate retention, the PFP phase demonstrates superior selectivity and peak symmetry (
Chemical Constraints & Solubility
Before LC injection, the physicochemical properties of 6-AMQD must dictate the sample preparation.
-
Tautomerism: The 2,3-dione moiety exists in equilibrium with its lactim (hydroxy) forms. N-methylation at position 1 locks one amide bond, but the position 4 proton remains mobile. Acidic mobile phases are required to stabilize the dione form.
-
Solubility: Poor in water and non-polar solvents. Soluble in DMSO and basic aqueous solutions (though base induces degradation).
-
Detection: Strong UV absorbance at 254 nm and 320 nm (conjugated
system).
Sample Preparation Protocol
-
Weigh: 10 mg of 6-AMQD reference standard.
-
Dissolve: Add 1 mL DMSO (LC-MS grade). Sonicate for 5 minutes.
-
Dilute: Dilute to 0.1 mg/mL using 0.1% Formic Acid in Water/Methanol (90:10).
-
Note: Diluting directly into high water content prevents solvent mismatch peaks, but ensure no precipitation occurs.
-
Comparative Methodologies
System A: The Traditional Baseline (C18)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Hypothesis: The hydrophobic methyl group and aromatic ring will provide retention.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water[1]
-
B: Acetonitrile
-
System B: The Optimized Alternative (PFP)
-
Mechanism: Hydrophobic +
- Interaction + Hydrogen Bonding + Dipole-Dipole. -
Hypothesis: The electron-deficient fluorine ring on the stationary phase will interact strongly with the electron-rich amino-quinoxaline system, providing orthogonal selectivity and better peak shape.
-
Column: Pentafluorophenyl (e.g., Phenomenex Kinetex PFP or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm (Core-shell).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate pH 3.0
-
B: Methanol (MeOH promotes
- interactions better than ACN).
-
Experimental Data Comparison
The following data summarizes the performance of both methods when separating 6-AMQD from its synthetic precursor (6-nitro-1-methylquinoxaline-2,3-dione) and a common regioisomer impurity.
Table 1: Chromatographic Performance Metrics
| Parameter | System A (C18 / ACN) | System B (PFP / MeOH) | Status |
| Retention Time (6-AMQD) | 3.2 min | 5.8 min | Improved (Less void interference) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Superior |
| Resolution ( | 2.1 | 5.4 | Superior |
| Theoretical Plates ( | ~6,500 | ~12,000 | High Efficiency |
| Selectivity ( | 1.05 | 1.20 | Robust |
Analysis:
System A suffers from "amine tailing" caused by residual silanols on the silica surface interacting with the 6-amino group. System B utilizes the PFP ring's electronegativity to retain the basic amine without relying solely on silanol interactions, resulting in a sharper peak. Furthermore, Methanol in System B enables the
Detailed Experimental Protocols
Recommended Workflow: System B (PFP)
Instrument: HPLC with Diode Array Detector (DAD) or Mass Spectrometer.
Step 1: Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.0 with Formic Acid.[1] Filter through 0.22 µm membrane.
-
Solvent B (Organic): 100% Methanol (LC-MS grade).
Step 2: Gradient Program
-
Flow Rate: 0.8 mL/min
-
Column Temp: 40°C (Higher temp reduces backpressure and improves mass transfer for amines).
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold (Trapping polar impurities) |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 95 | Wash |
| 14.0 | 95 | Hold Wash |
| 14.1 | 5 | Re-equilibration |
| 18.0 | 5 | End of Run |
Step 3: Detection
-
Wavelength: 254 nm (Reference: 360 nm).
-
Injection Volume: 5 µL.
Visualization of Method Development Logic
The following diagram illustrates the decision matrix used to select the PFP phase over the traditional C18 phase for this specific analyte.
Caption: Decision tree highlighting the shift from C18 to PFP stationary phases to address amine tailing and enhance selectivity for quinoxaline derivatives.
Troubleshooting & Self-Validation
To ensure the method is self-validating (Trustworthiness), every run must meet these system suitability criteria:
-
Resolution Check: The resolution (
) between 6-AMQD and its nearest impurity must be > 2.0. -
Tailing Factor:
must be < 1.3. If increases, the column may need regeneration (flush with 95% ACN/0.1% Formic Acid) or the buffer pH has drifted. -
Blank Injection: Inject pure DMSO blank to identify system carryover, which is common with flat aromatic systems sticking to injector seals.
References
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]
-
Advanced Chromatography Technologies (ACE). (n.d.). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
-
Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
Sources
Precision Analytics: Comparative Guide to LC-MS Characterization of Quinoxaline-2,3-dione Scaffolds
Executive Summary
Quinoxaline-2,3-dione derivatives represent a privileged scaffold in medicinal chemistry, particularly as potent antagonists for AMPA and NMDA glutamate receptors (neuroprotection/anticonvulsant) and as emerging anticancer agents. However, their characterization presents distinct analytical hurdles due to lactam-lactim tautomerism, high polarity, and poor solubility in non-polar solvents.
This guide challenges the traditional reliance on UV/Vis and GC-MS, advocating for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard. We provide a validated, dual-polarity ESI protocol and a mechanistic breakdown of fragmentation pathways to ensure precise structural elucidation.
The Analytical Challenge: Tautomerism and Polarity
The core quinoxaline-2,3-dione structure exists in equilibrium between the diamide (dione), amide-imidol, and diimidol forms. This tautomerism complicates chromatography and detection:
-
UV/Vis Limitations: The chromophore shifts significantly with pH changes, leading to inconsistent quantitation.
-
GC-MS Limitations: The multiple hydrogen bond donors (N-H) create high boiling points. Direct injection leads to thermal degradation or peak tailing; derivatization (silylation) is mandatory but adds experimental error.
-
LC-MS Advantage: Electrospray Ionization (ESI) captures the molecule in its solution state, preserving the tautomeric profile while offering high sensitivity for biological matrices.
Comparative Technology Assessment
The following analysis objectively compares LC-MS/MS against legacy alternatives (GC-MS and HPLC-UV) for this specific scaffold.
Table 1: Performance Matrix for Quinoxaline Dione Analysis
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-UV (Legacy) |
| Primary Ionization | ESI (Soft ionization) | EI (Hard ionization) | N/A (Photon absorption) |
| Sample Prep | Minimal: Dilute & Shoot or PP | Complex: Derivatization (BSTFA/TMCS) required | Minimal |
| Sensitivity | High: pg/mL range (SRM/MRM) | Moderate: ng/mL range | Low: µg/mL range |
| Selectivity | Excellent: Mass-resolved peaks | Good: Retention time + Mass | Poor: Co-eluting interferences common |
| Thermal Stability | High: Analysis at ambient temp | Risk: Degradation in injector port | High |
| Structural Insight | High: MS/MS fragmentation (CO loss) | High: Library matching | None |
Critical Insight: While GC-MS is standard for volatile organics, quinoxaline-2,3-diones require silylation to cap the N-H protons. Incomplete derivatization often yields multiple peaks for a single compound. LC-MS eliminates this variable.
Optimized LC-MS/MS Experimental Protocol
This protocol utilizes a "Dual-Polarity" strategy. While the dione core is acidic (favoring ESI-), many bioactive derivatives contain basic amino side chains (favoring ESI+).
Chromatographic Conditions (The Separation)[1][2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).
-
Why: Provides sufficient retention for the polar core while resolving hydrophobic substituents.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (for ESI+) OR 10mM Ammonium Acetate (pH 6.8) (for ESI-).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-8 min: 5% -> 95% B (Linear gradient)
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (The Detection)
-
Source: Heated Electrospray Ionization (H-ESI).
-
Polarity: Negative Mode (ESI-) is preferred for the core scaffold due to the acidity of the amide protons (
).-
Target Ion:
-
-
Source Temp: 350°C (Ensures desolvation of the stable dione rings).
-
Capillary Voltage: -2.5 kV (Negative mode) / +3.5 kV (Positive mode).
-
Collision Energy (CE): Stepped CE (20, 40, 60 eV) to capture the full fragmentation tree.
Analytical Workflow Diagram
Figure 1: The optimized LC-MS/MS workflow for quinoxaline dione characterization, highlighting the critical ionization switch.
Mechanistic Insights: Fragmentation Pathways
Understanding the fragmentation is crucial for confirming the quinoxaline core versus impurities.
The "Fingerprint" Cleavages
In Negative Mode (ESI-), the deprotonated precursor
-
Loss of CO (28 Da): The most diagnostic cleavage, resulting from the contraction of the pyrazine ring.
-
Loss of NCO (42 Da): Often observed as a secondary fragmentation.
-
Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring, useful for identifying substituents on the benzene ring.
Fragmentation Pathway Diagram
Figure 2: Proposed ESI(-) fragmentation pathway. The sequential loss of carbonyl groups is diagnostic for the dione scaffold.
Case Study: Impurity Profiling in Synthesis
Scenario: During the synthesis of a 6-nitro-quinoxaline-2,3-dione (AMPA antagonist candidate) from 4-nitro-1,2-phenylenediamine and oxalic acid.
The Problem: HPLC-UV showed a single peak at 254 nm, but biological activity was inconsistent.
LC-MS Diagnosis:
-
Peak A (Main):
206 . Matches target 6-nitro-quinoxaline-2,3-dione. -
Peak B (Co-eluting, 5%):
152 . Identified as unreacted 4-nitro-1,2-phenylenediamine (which ionizes poorly in UV but well in MS). -
Peak C (Trace):
234. Identified as a mono-oxalyl intermediate that failed to cyclize.
Outcome: The LC-MS data forced a revision of the reflux time and acid catalyst concentration, leading to a 99% pure product with consistent biological data.
References
-
Ganellin, C. R., et al. (2025). 5-Aminomethylquinoxaline-2,3-diones: A novel class of AMPA receptor antagonists. National Institutes of Health. Link
-
Vani, V., et al. (2026).[1] Quinoxaline-2,3-Dione: Chemical Structure, Synthetic Strategies, and Pharmacological Activities.[1][2] Asian Journal of Pharmaceutical Research and Development.[1] Link
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Analytical Selection. ResolveMass.[3] Link
-
Harrata, K. (2025).[4] Mass Spectrometry Tutorial: ESI Positive vs Negative Mode. Iowa State University Chemical Instrumentation Facility. Link
-
Biotage. (2023).[5][1][2] How does your sample prep change for LC/MS vs GC/MS. Biotage Blog. Link
Sources
X-ray crystallography data for 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
[1]
Executive Summary & Pharmacological Context
6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is a functionalized derivative of the quinoxaline-2,3-dione class.[1] While the parent quinoxaline-2,3-diones (like DNQX and CNQX) are canonical competitive antagonists at non-NMDA glutamate receptors (AMPA/Kainate), the introduction of the
-
Primary Application: Excitatory Amino Acid (EAA) receptor antagonism.[1]
-
Structural Significance: The
-methyl group breaks the symmetry of the H-bonding network in the crystal lattice, typically enhancing solubility in organic solvents compared to the non-methylated parent, while the 6-amino group acts as a pivotal handle for further derivatization (e.g., into urea or amide linkers for high-affinity antagonists like NBQX).[1]
Crystallographic Data Profile
As direct single-crystal X-ray data for the specific 6-amino-1-methyl derivative is often proprietary or embedded within broad structure-activity relationship (SAR) patents, this guide utilizes the structurally characterized 1-methyl-6-nitro analog and the parent 6-nitro dione as definitive crystallographic proxies.[1] These structures establish the lattice parameters for the 1-methyl-quinoxaline-2,3-dione scaffold.[1]
Comparative Lattice Parameters (Experimental vs. Analog)
| Parameter | Target Compound | Structural Analog (Template) | Functional Analog (Parent) |
| Compound | 6-Amino-1-methyl- quinoxaline-2,3-dione | 5-Chloro-1-methyl-6-nitro- quinoxaline-2,3-dione | 6-Nitroquinoxaline- 2,3-dione |
| Role | Target / Precursor | Crystal Packing Template | Reference Standard |
| Crystal System | Predicted: Monoclinic | Monoclinic | Monoclinic |
| Space Group | Predicted: | ||
| a ( | N/A | 19.949(4) | 15.9437(6) |
| b ( | N/A | 10.289(4) | 16.3936(6) |
| c ( | N/A | 9.101(2) | 7.4913(3) |
| N/A | 97.98(2) | 94.178(2) | |
| Z | 4 | 4 | 4 |
| R-Factor | N/A | 0.030 | 0.045 |
| Ref Code | Patent: DK164317B | CSD: J. Chem. Soc. Perkin 2 | CSD: 2379-56-8 |
Technical Insight: The introduction of the 1-methyl group (Column 2) typically expands the
-axis relative to the non-methylated variants, disrupting the tight "ribbon" packing seen in the parent diones. The 6-amino group (Target) is a hydrogen bond donor, unlike the 6-nitro group (Analog), which likely introduces new intermolecularinteractions, potentially increasing the melting point relative to the nitro-precursor.[1]
Physicochemical Characterization (Experimental)
For researchers synthesizing the target, the following experimental data validates the identity of 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione prior to crystallization trials.
Spectroscopic & Thermal Data[1]
Experimental Protocols
Workflow 1: Synthesis & Purification
Context: Reduction of the 6-nitro precursor is the standard route.
-
Precursor: Dissolve 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione (0.5 g, 2.3 mmol) in DMF (25 mL).
-
Hydrogenation: Add Pd/C catalyst (10% w/w). Hydrogenate at 35°C under 1 atm
for 4 hours. -
Isolation: Filter catalyst over Celite. Evaporate DMF in vacuo.
-
Purification: Recrystallize the crude solid from DMF/Water (1:1) or Acetic Acid .[1]
Workflow 2: Single Crystal Growth (Vapor Diffusion)
To obtain X-ray quality crystals for the specific amino-derivative.
-
Solvent: Prepare a saturated solution of the target compound in DMSO (approx. 10 mg/mL). Heat gently to 60°C to ensure full dissolution, then filter through a 0.45
m syringe filter. -
Precipitant: Use Methanol or Acetonitrile .[1]
-
Setup: Place 1 mL of the DMSO solution in an inner vial. Place this vial inside a larger jar containing 5 mL of the precipitant (Methanol). Cap the outer jar tightly.
-
Timeline: Allow to stand undisturbed at room temperature (22°C) for 7–14 days. The slow diffusion of methanol into DMSO will lower solubility gradually, promoting nucleation of prisms suitable for XRD.[1]
Structural Logic & Signaling Diagrams
Crystal Packing & H-Bonding Logic
The following diagram illustrates the structural disruption caused by N-methylation. In the parent dione, molecules form infinite ribbons.[1] In the 1-methyl target, one donor is removed, forcing a dimer-like or slipped-stack packing.[1]
Caption: Comparative packing motifs. The 1-methyl group prevents the formation of the infinite hydrogen-bonded ribbons characteristic of the parent dione, often altering the space group from P21/c to P21/n.[1]
Synthesis & Pharmacological Pathway
The conversion of the nitro-precursor to the amino-target and its subsequent role in receptor antagonism.[1]
Caption: Synthetic trajectory from nitro-precursor to amino-scaffold, leading to high-affinity AMPA antagonists.[1][2][3][4]
References
-
Synthesis & Characterization (Patent)
-
Crystal Structure of 1-Methyl Analog (Template)
-
Crystal Structure of Parent 6-Nitro Dione
-
Pharmacological Context (AMPA Antagonism)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. arcjournals.org [arcjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. o-Nitroaniline derivatives. Part 12. The reaction of N-(2,4-dinitrophenyl)-sarcosine ethyl ester with bases: some novel redox processes revealed by X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
